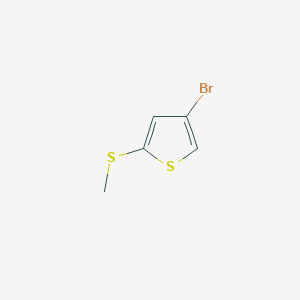

4-Bromo-2-(methylthio)thiophene

概要

説明

“4-Bromo-2-(methylthio)thiophene” is a chemical compound with the molecular formula C5H5BrS2 and a molecular weight of 209.131. It is a liquid at room temperature and is stored at temperatures between 2-8°C1.

Synthesis Analysis

The synthesis of thiophene derivatives like “4-Bromo-2-(methylthio)thiophene” often involves reactions such as metalation-alkylation with various electrophiles2. Other methods include the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis2.

Molecular Structure Analysis

The molecular structure of “4-Bromo-2-(methylthio)thiophene” consists of a five-membered ring made up of one sulfur atom3. The InChI code for this compound is 1S/C5H5BrS2/c1-7-5-2-4 (6)3-8-5/h2-3H,1H31.

Chemical Reactions Analysis

Thiophene derivatives like “4-Bromo-2-(methylthio)thiophene” undergo various chemical reactions. For instance, 2-Bromothiophene undergoes metalation-alkylation reaction with various electrophiles to form various 5-alkylated 2-bromo products4. It also undergoes coupling with 4-bromo allyl phenyl ether to form allyl phenyl thiophene ether4.

Physical And Chemical Properties Analysis

“4-Bromo-2-(methylthio)thiophene” has a density of 1.6±0.1 g/cm3, a boiling point of 180.4±20.0 °C at 760 mmHg, and a flash point of 62.9±21.8 °C3. It also has a molar refractivity of 37.2±0.3 cm3, a polar surface area of 28 Å2, and a molar volume of 111.4±3.0 cm33.

科学的研究の応用

Photostabilization of Poly(vinyl chloride)

4-Bromo-2-(methylthio)thiophene derivatives have been synthesized and used as photostabilizers for poly(vinyl chloride) (PVC). These compounds reduced the level of photodegradation in PVC films, with some additives showing a substantial reduction in the rate of appearance of degradation products and a decrease in the quantum yield of chain scission. The stabilization may occur through direct absorption of UV radiation and energy dissipation as heat (Balakit et al., 2015).

Synthesis of Diverse Derivatives

A new approach to synthesize 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives has been established. This involves cross-coupling reactions and domino processes yielding compounds like 4-bromo-3-methylthio 2,5-diaryl furan. Such syntheses are significant in creating various organic compounds with potential applications in different fields (Yin et al., 2008).

Vibrational Spectra and DFT Simulations

4-Bromo-2-(methylthio)thiophene derivatives have been analyzed through vibrational spectra and density functional theory (DFT) simulations. Such studies are crucial for understanding the molecular structure, electronic properties, and potential applications in various fields, including material science (Balakit et al., 2017).

Copolymerization Studies

4-Bromo-2-(methylthio)thiophene has been investigated for its copolymerization behavior with common monomers like methyl methacrylate and n-butyl acrylate. Understanding its reactivity and copolymerization characteristics can lead to the development of new polymeric materials with unique properties (Trumbo, 1992).

Chalcogenophene Der

ivatives PreparationThe preparation of chalcogenophene derivatives, including 4-bromo-selenophenes and 4-methylthio-thiophenes, has been reported. These compounds were synthesized through cyclization reactions of diynols promoted by diorganyl dichalcogenides and halogen sources. This research is vital for developing new chalcogen-containing organic compounds with potential applications in material science and pharmaceuticals (Roehrs et al., 2015).

Crystal Structure Analysis

The crystal structure of compounds containing 4-bromo-2-(methylthio)thiophene has been analyzed. This research is fundamental in understanding the structural aspects of these compounds, which can influence their physical, chemical, and biological properties, and find applications in various fields, including material science and pharmaceuticals (Nagaraju et al., 2018).

Autopolymerization and Material Design

Research on the autopolymerization of bromo-alkoxythiophene derivatives and analysis of reaction products has been conducted. This study provides insights into the polymerization reaction mechanisms and guides the design of new polymer materials using thiophene derivatives (Nishimura et al., 2020).

Synthesis of Light-Emitting Polythiophene Derivatives

The synthesis of polythiophenes with terphenyl mesogenic side chains has been achieved, which are used in light-emitting applications. These compounds have shown high photoluminescence and stability, making them suitable for use in optoelectronic devices (Chen et al., 2010).

Electrochemical Synthesis and Device Application

Functionalized thiophenes, including 4-bromo-2-(methylthio)thiophene derivatives, have been synthesized electrochemically. Their application in electrochromic devices demonstrates their potential in material science, particularly in developing smart materials and coatings (Cihaner & Önal, 2007).

Safety And Hazards

将来の方向性

Thiophene derivatives are being studied intensively due to their anticancer, antimicrobial, antioxidant, and other clinically important properties8. They are also being used in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs)5.

特性

IUPAC Name |

4-bromo-2-methylsulfanylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrS2/c1-7-5-2-4(6)3-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYZWFWQJUITPAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30437507 | |

| Record name | Thiophene, 4-bromo-2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-(methylthio)thiophene | |

CAS RN |

87310-65-4 | |

| Record name | Thiophene, 4-bromo-2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

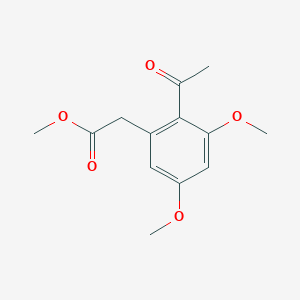

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

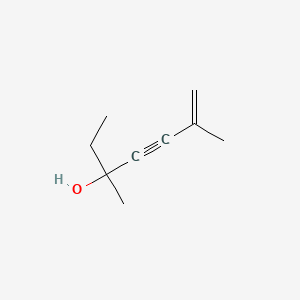

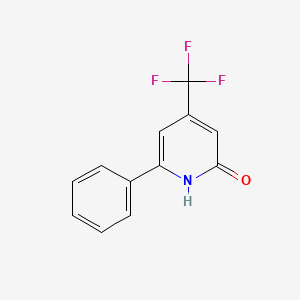

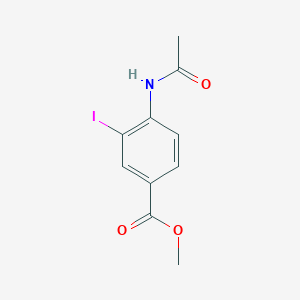

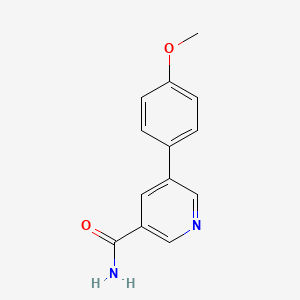

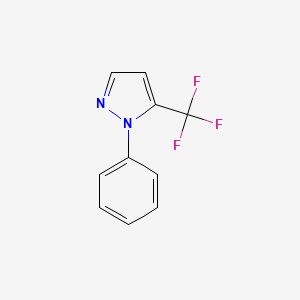

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。